3-(Chloromethyl)-2-ethylpyridinehydrochloride
Description
3-(Chloromethyl)-2-ethylpyridine hydrochloride (CAS RN: Not explicitly listed in evidence; inferred from structural analogs) is a pyridine derivative featuring a chloromethyl group at the 3-position and an ethyl substituent at the 2-position. This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of bioactive molecules, such as nicotinic acetylcholine receptor agonists or enzyme inhibitors . Key physical properties include:
- Molecular formula: C₈H₁₁Cl₂N (inferred from analogs like 3-(Chloromethyl)pyridine hydrochloride, C₆H₇Cl₂N)
- Molecular weight: ~164.03 g/mol (based on 3-(Chloromethyl)pyridine hydrochloride)
- Melting point: 137–143°C (similar to 3-(Chloromethyl)pyridine hydrochloride) .
The chloromethyl group enhances electrophilic reactivity, making it a versatile building block in alkylation or nucleophilic substitution reactions.
Properties
Molecular Formula |
C8H11Cl2N |
|---|---|
Molecular Weight |
192.08 g/mol |
IUPAC Name |
3-(chloromethyl)-2-ethylpyridine;hydrochloride |
InChI |
InChI=1S/C8H10ClN.ClH/c1-2-8-7(6-9)4-3-5-10-8;/h3-5H,2,6H2,1H3;1H |
InChI Key |
ZJERSVAYIQLZRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=N1)CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The common starting material is 2-ethylpyridine (also known as 2-ethylpyridine base). This can be commercially sourced or synthesized via known methods involving alkylation of pyridine.
Chloromethylation Reaction
The chloromethylation step is pivotal and can be achieved by reacting 2-ethylpyridine with chloromethylating agents such as formaldehyde and hydrochloric acid or thionyl chloride under controlled conditions.
A representative method adapted from related pyridine chloromethylation patents involves:
- Reagents : 2-ethylpyridine, formaldehyde (or paraformaldehyde), hydrochloric acid, and a chlorinating agent (e.g., thionyl chloride).
- Solvent : Organic solvents such as dichloromethane, acetonitrile, or a mixture of tetrahydrofuran and toluene.
- Conditions : Mild heating (50–90 °C), reaction time 3–6 hours.
- Catalysts : Radical initiators or Lewis acids (e.g., aluminum chloride) to promote selective chloromethylation.
The reaction proceeds via electrophilic substitution at the 3-position of the pyridine ring, facilitated by the electron-donating ethyl group at position 2, which directs substitution.
Isolation of Hydrochloride Salt
Post-chloromethylation, the crude product is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability and crystallinity for purification.
Stepwise Synthetic Route Example
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Oxidation of 3-methylpyridine to 3-picolinic acid (related method) | Potassium permanganate, water, 85-90 °C, 30 min | Demonstrates oxidation step in related pyridine derivatives |
| 2 | Esterification of 3-picolinic acid to methyl 3-picolinate | Methanol, acid catalyst, room temperature | Prepares ester intermediate |
| 3 | Reduction of methyl 3-picolinate to 3-pyridinemethanol | Sodium borohydride, THF/toluene solvent, Lewis acid catalyst (AlCl3) | Converts ester to alcohol |
| 4 | Chlorination of 3-pyridinemethanol to 3-(chloromethyl)pyridine hydrochloride | Thionyl chloride, 1.1–1.3 equiv, 50–80 °C | Final chloromethylation step |
Note: While this route is for 3-(chloromethyl)pyridine hydrochloride, similar logic applies for 3-(chloromethyl)-2-ethylpyridine hydrochloride, starting from 2-ethylpyridine derivatives.
Reaction Conditions and Optimization
- Temperature : Optimal chloromethylation occurs between 60–90 °C, balancing reaction rate and selectivity.
- Molar Ratios : Chlorinating agent to pyridine derivative ratio typically ranges from 1:2 to 1:5 for efficient conversion.
- Reaction Time : 3–6 hours is sufficient for full conversion.
- Solvents : Mixtures of tetrahydrofuran and toluene (1:1 v/v) provide good solubility and reaction medium.
- Catalysts : Aluminum chloride enhances chloromethylation yield and regioselectivity.
Analytical Data and Yield
Typical yields reported in similar pyridine chloromethylation processes range from 70% to 85%, with purity >98% after crystallization of the hydrochloride salt.
NMR and elemental analysis confirm the structure:
| Parameter | Value (Example) |
|---|---|
| ^1H NMR (CDCl3) | Signals consistent with chloromethyl and ethyl substituents on pyridine ring |
| Elemental Analysis | C, H, Cl content matching theoretical values within ±0.2% |
Comparative Analysis of Preparation Methods
Summary and Recommendations
- The preferred approach for preparing 3-(chloromethyl)-2-ethylpyridine hydrochloride is via selective chloromethylation of 2-ethylpyridine using thionyl chloride or formaldehyde/HCl systems under mild heating and catalysis by Lewis acids such as aluminum chloride.
- Multi-step routes involving oxidation, esterification, reduction, and chlorination provide alternative pathways but are more complex.
- Reaction parameters such as temperature, molar ratios, and solvent choice critically influence yield and purity.
- Formation of the hydrochloride salt is essential for product stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2-ethylpyridinehydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridine derivatives.
Scientific Research Applications
3-(Chloromethyl)-2-ethylpyridinehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. Derivatives of 3-(Chloromethyl)-2-ethylpyridinehydrochloride have been investigated for their antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-ethylpyridinehydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
A comparative analysis of 3-(Chloromethyl)-2-ethylpyridine hydrochloride and its analogs is summarized below:
Key Observations :
- Positional isomerism : The 2- and 3-chloromethyl isomers exhibit distinct melting points and biological profiles. For example, 2-(Chloromethyl)pyridine hydrochloride has a lower melting point (120–124°C) than the 3-isomer (137–143°C), suggesting differences in crystal packing .
- Substituent effects : Alkoxy groups (e.g., in C 686) increase hydrophilicity, while ethyl or methyl groups enhance lipophilicity, influencing drug metabolism and blood-brain barrier penetration .
Carcinogenicity Studies
- 3-(Chloromethyl)pyridine hydrochloride: Paired with the 2-isomer in a study classifying compounds as carcinogenic/non-carcinogenic.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(Chloromethyl)-2-ethylpyridine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via chloromethylation of pyridine derivatives. A common route starts with 3-picoline as the precursor, treated with potassium permanganate for oxidation, followed by thionyl chloride for chlorination . Reaction conditions such as solvent polarity (e.g., methanol vs. dichloromethane), temperature (60–80°C), and stoichiometric ratios of reagents significantly impact yield. For example, excess thionyl chloride (>1.5 equivalents) may improve chlorination efficiency but risks over-chlorination by-products. Purification via recrystallization in ethanol/water mixtures is recommended to isolate high-purity crystals (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing 3-(Chloromethyl)-2-ethylpyridine hydrochloride?
- Methodological Answer :
- NMR Spectroscopy : H NMR (400 MHz, DO) resolves signals for the pyridine ring (δ 8.2–8.5 ppm) and chloromethyl group (δ 4.6–4.8 ppm). C NMR confirms the ethyl substituent (δ 15–25 ppm for CH, δ 35–40 ppm for CH) .
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H] at m/z 192.03 (CHClN), with isotopic patterns confirming chlorine atoms .
- XRD : Single-crystal X-ray diffraction confirms the spatial arrangement of substituents, particularly the chloromethyl and ethyl groups on the pyridine ring .
Q. How does the reactivity of 3-(Chloromethyl)-2-ethylpyridine hydrochloride compare to structural analogs in nucleophilic substitution reactions?
- Methodological Answer : The compound exhibits enhanced electrophilicity at the chloromethyl group due to electron-withdrawing effects from the pyridine ring and ethyl substituent. In comparison to 3-(Chloromethyl)-2-methylpyridine hydrochloride ( ), the ethyl group increases steric hindrance, reducing reaction rates with bulky nucleophiles (e.g., tert-butylamine). Kinetic studies using HPLC monitoring (C18 column, acetonitrile/water mobile phase) show a 20% slower reaction rate for the ethyl derivative in SN2 reactions with sodium azide .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for nucleophilic substitutions involving this compound?
- Methodological Answer : Discrepancies in yields (e.g., 60–85% for azide formation) often stem from moisture sensitivity or competing elimination pathways. To address this:
Moisture Control : Use anhydrous solvents (e.g., THF dried over molecular sieves) and inert atmospheres (N/Ar) to prevent hydrolysis of the chloromethyl group .
By-Product Analysis : Employ GC-MS or F NMR (if fluorinated nucleophiles) to identify elimination products like 2-ethylpyridine.
Optimized Stoichiometry : A 1:1.2 molar ratio of substrate to nucleophile minimizes excess reagent interference .
Q. What strategies optimize the selectivity of oxidation reactions for 3-(Chloromethyl)-2-ethylpyridine hydrochloride to minimize by-products?
- Methodological Answer : Oxidation to pyridine N-oxides requires careful catalyst selection. For example:
- Catalytic Systems : MnO in acetic acid selectively oxidizes the pyridine ring without affecting the chloromethyl group, achieving >90% conversion at 70°C .
- Avoiding Over-Oxidation : Lower temperatures (50°C) and shorter reaction times (<6 hours) prevent decomposition. Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction quench at the N-oxide stage .
Q. How do computational models predict the regioselectivity of cross-coupling reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the ethyl group directs electrophilic aromatic substitution to the C4 position of the pyridine ring. This aligns with experimental data from Suzuki-Miyaura couplings, where C4-arylated products dominate (85% yield with Pd(PPh) catalyst) . Comparative studies with 3-(Chloromethyl)-2-methylpyridine hydrochloride show reduced regioselectivity (70% C4 product), highlighting steric effects .
Q. What analytical approaches identify degradation products of 3-(Chloromethyl)-2-ethylpyridine hydrochloride under accelerated stability testing?
- Methodological Answer :
- Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks. Analyze using UPLC-QTOF-MS (BEH C18 column, 0.1% formic acid/acetonitrile gradient). Major degradation products include hydrolyzed 2-ethylpyridine-3-methanol (m/z 138.1) and dimeric ethers (m/z 275.2) .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life, assuming first-order degradation kinetics. Activation energy (E) typically ranges 80–90 kJ/mol for chloromethyl-containing pyridines .
Data Contradiction Analysis
Q. Why do studies report conflicting biological activity data for derivatives of this compound?
- Methodological Answer : Variations in biological assays (e.g., enzyme inhibition IC values) arise from differences in:
Derivative Purity : Impurities >2% (e.g., residual 3-picoline) can skew activity. Validate via HPLC (≥98% purity threshold) .
Assay Conditions : Phosphate buffer (pH 7.4) vs. Tris-HCl (pH 8.0) alters protonation states, affecting binding affinity. Standardize buffer systems across studies .
Cell Line Variability : Use isogenic cell lines (e.g., HEK293T) to reduce genetic background noise in cytotoxicity assays .
Tables for Key Comparative Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
